4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
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Overview
Description
4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a chemically synthesized compound that has gained significant interest in the scientific community. This compound is known for its unique structure, which includes a pyrano-pyrazole core fused with a piperidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrano-pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkylating agents, and acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol dihydrochloride
- 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine dihydrochloride
Uniqueness
4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride stands out due to its unique combination of a pyrano-pyrazole core and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H21Cl2N3O |
---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
1-methyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-15-11-4-7-16-8-10(11)12(14-15)9-2-5-13-6-3-9;;/h9,13H,2-8H2,1H3;2*1H |
InChI Key |
YKVSDTAFPFSEJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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